molecular formula C8H4BrClN2 B105909 5-Bromo-4-chloroquinazoline CAS No. 2148-38-1

5-Bromo-4-chloroquinazoline

Numéro de catalogue: B105909
Numéro CAS: 2148-38-1
Poids moléculaire: 243.49 g/mol
Clé InChI: XCVRQUJTALTMRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-4-chloroquinazoline (CAS: 2148-38-1) is a halogenated quinazoline derivative with the molecular formula C₈H₄BrClN₂ and a molecular weight of 247.49 g/mol . Quinazolines are bicyclic aromatic compounds comprising a benzene ring fused to a pyrimidine ring. The bromo and chloro substituents at positions 5 and 4, respectively, confer unique electronic and steric properties to this compound, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing effects of the halogens, which activate the quinazoline core for nucleophilic substitution reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the reaction of 4-chloroquinazoline with bromine in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and controlled environments to ensure the selective substitution of the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are designed to optimize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-4-chloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted quinazolines.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dihydroquinazolines.

Applications De Recherche Scientifique

Anticancer Activity

5-Bromo-4-chloroquinazoline and its derivatives have been investigated for their potential as anticancer agents. The compound exhibits inhibitory effects on various cancer cell lines, making it a candidate for further development.

Case Studies

  • Inhibition of Tumor Cell Proliferation : Research has shown that derivatives of this compound can inhibit the proliferation of tumor cell lines such as HCT-116 (human colorectal carcinoma) and T98G (human glioblastoma). For instance, a study reported that certain derivatives exhibited IC50 values as low as 2.0 µM against T98G cells, indicating strong antiproliferative activity compared to standard drugs like doxorubicin .
  • VEGFR-2 Inhibition : Compounds containing the quinazoline structure, including this compound, have been evaluated for their ability to inhibit VEGFR-2, a receptor tyrosine kinase involved in tumor angiogenesis. One derivative demonstrated an IC50 of 0.117 µM against VEGFR-2, showcasing its potential as a therapeutic agent in cancer treatment .
CompoundTargetIC50 (µM)Cell Line
This compound derivativeVEGFR-20.117N/A
Derivative 10bHCT-1162.8Human colorectal carcinoma
Derivative 5dMCF-74.81Human breast adenocarcinoma

Phosphodiesterase Inhibition

Another significant application of this compound is its role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE7A.

Research Findings

  • PDE7A Inhibition : A series of novel quinazoline derivatives were synthesized and tested for their ability to inhibit PDE7A. The results indicated that certain compounds exhibited good potency in inhibiting PDE7A, which is associated with anti-inflammatory effects . This inhibition can potentially lead to increased levels of cyclic AMP (cAMP), providing therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound derivatives and their biological targets.

Insights from Docking Studies

  • Binding Affinity : Molecular docking simulations revealed that these compounds could bind effectively to the active sites of target enzymes such as VEGFR-2 and PDE7A, supporting the experimental findings of their inhibitory activities .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, including halogenation and cyclocondensation processes.

Synthesis Pathway

  • Starting Materials : The synthesis begins with anthranilamide derivatives which undergo bromination.
  • Cyclocondensation : Following halogenation, cyclocondensation with benzaldehyde leads to the formation of quinazoline derivatives.
  • Characterization Techniques : Compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .

Mécanisme D'action

The mechanism of action of 5-Bromo-4-chloroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Quinazoline Derivatives

8-Bromo-2-chloroquinazolin-4-amine (CAS: 956100-62-2)

  • Molecular Formula : C₈H₆BrClN₃
  • Molecular Weight : 268.51 g/mol
  • Key Differences: Substitution Pattern: Bromo at position 8 and chloro at position 2, with an additional amino group at position 3. Reactivity: The amino group enhances nucleophilicity at position 4, making it more reactive toward electrophilic agents compared to 5-bromo-4-chloroquinazoline. Applications: Often used as a precursor for kinase inhibitors due to the amino group’s ability to form hydrogen bonds with biological targets .

5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline (CAS: 2089311-03-3)

  • Molecular Formula : C₉H₄BrClF₃N₂
  • Molecular Weight : 315.49 g/mol
  • Key Differences :
    • Additional Trifluoromethyl Group: The electron-withdrawing CF₃ group at position 2 increases the compound’s stability and lipophilicity.
    • Reactivity: The CF₃ group directs substitution reactions to positions 6 and 7 of the quinazoline ring, altering regioselectivity compared to the parent compound .

4-Chloro-2-(methylthio)quinazoline (CAS: 58803-74-0)

  • Molecular Formula : C₉H₇ClN₂S
  • Molecular Weight : 226.68 g/mol
  • Key Differences :
    • Substituent at Position 2: A methylthio group replaces bromo, reducing steric hindrance but introducing sulfur-based reactivity (e.g., oxidation to sulfoxides).
    • Applications: Used in the synthesis of antifungal agents due to the thioether’s ability to coordinate metal ions .

Non-Quinazoline Heterocycles

5-Bromo-2-ethyl-4-methylthiazole (CAS: 863190-90-3)

  • Molecular Formula : C₆H₈BrNS
  • Molecular Weight : 214.10 g/mol
  • Key Differences :
    • Heteroatom: Contains sulfur in the thiazole ring instead of nitrogen in quinazoline.
    • Reactivity: Thiazoles are less aromatic than quinazolines, leading to higher susceptibility to electrophilic attacks. Bromo substitution at position 5 enhances electrophilic substitution at position 2 .

4-Bromo-5-(thiophen-2-yl)oxazole (CAS: 959977-82-3)

  • Molecular Formula: C₇H₄BrNOS
  • Molecular Weight : 246.08 g/mol
  • Key Differences :
    • Fusion with Thiophene: The oxazole-thiophene hybrid structure broadens absorption spectra, making it useful in optoelectronic materials.
    • Regioselectivity: Bromination at position 4 is favored due to oxazole’s electronic structure, contrasting with quinazoline’s bromination patterns .

Structural and Property Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
This compound 2148-38-1 C₈H₄BrClN₂ 247.49 Br (C5), Cl (C4) Pharmaceutical intermediates
8-Bromo-2-chloroquinazolin-4-amine 956100-62-2 C₈H₆BrClN₃ 268.51 Br (C8), Cl (C2), NH₂ (C4) Kinase inhibitor precursors
5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline 2089311-03-3 C₉H₄BrClF₃N₂ 315.49 Br (C5), Cl (C4), CF₃ (C2) Agrochemical synthesis
4-Chloro-2-(methylthio)quinazoline 58803-74-0 C₉H₇ClN₂S 226.68 Cl (C4), SCH₃ (C2) Antifungal agents
5-Bromo-2-ethyl-4-methylthiazole 863190-90-3 C₆H₈BrNS 214.10 Br (C5), C₂H₅ (C2), CH₃ (C4) Organic electronics
4-Bromo-5-(thiophen-2-yl)oxazole 959977-82-3 C₇H₄BrNOS 246.08 Br (C4), thiophene (C5) Optoelectronic materials

Research Findings and Trends

  • Reactivity: Halogenated quinazolines like this compound undergo Suzuki-Miyaura coupling reactions more readily than non-halogenated analogs due to the activation of the aromatic ring .
  • Biological Activity : The trifluoromethyl group in 5-bromo-4-chloro-2-(trifluoromethyl)quinazoline enhances blood-brain barrier penetration, making it a candidate for CNS-targeted drugs .
  • Synthetic Challenges : Regioselective bromination in quinazolines is highly solvent-dependent, as evidenced by the synthesis of 4-bromo-5-(thiophen-2-yl)oxazole using N-bromosuccinimide in acetonitrile .

Activité Biologique

5-Bromo-4-chloroquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antiviral applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesized derivatives, their mechanisms of action, and relevant case studies.

This compound belongs to the quinazoline family, which is characterized by a bicyclic structure containing two nitrogen atoms. Its molecular formula is C8H4BrClN2, and it has been identified as a potential scaffold for the development of various bioactive compounds.

Quinazoline derivatives, including this compound, have been extensively studied for their ability to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in tumor cell proliferation and survival. Notably, these compounds can inhibit key RTKs such as:

  • Platelet-Derived Growth Factor Receptor Beta (PDGFR-β)
  • Vascular Endothelial Growth Factor Receptor (VEGFR-2)
  • Epidermal Growth Factor Receptor (EGFR)

These interactions can lead to the suppression of tumor growth and induction of apoptosis in cancer cells .

Case Studies

In a study evaluating various 4-anilinoquinazolines, several derivatives exhibited potent antiproliferative effects against tumor cell lines such as HCT-116 (colorectal carcinoma) and T98G (glioblastoma). For instance, compound 10b demonstrated IC50 values of 2.8 µM against HCT-116 and 2.0 µM against T98G cells, outperforming traditional chemotherapeutics like doxorubicin .

Antiviral Activity

Recent research has also highlighted the antiviral potential of quinazoline derivatives. A series of novel 4-thioquinazoline derivatives were synthesized and tested for their antiviral activity against Tobacco Mosaic Virus (TMV). Among these compounds, some exhibited moderate to good antiviral activity with effective concentration (EC50) values significantly lower than that of standard antiviral agents like Ribavirin .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural modifications. The presence of halogen substituents at specific positions on the quinazoline ring has been correlated with enhanced biological activity. For example:

CompoundSubstituentIC50 (µM) against HCT-116IC50 (µM) against T98G
10bBr at C52.82.0
10cCl at C4TBDTBD

This table illustrates how specific substitutions can enhance the antiproliferative effects of these compounds.

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider its safety profile. According to safety data sheets, this compound is classified as harmful if swallowed or inhaled, indicating the need for caution in handling and application .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4-chloroquinazoline, and how can purity be optimized?

  • Methodological Answer : A common approach involves halogenation of quinazoline precursors. For example, bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄, followed by chlorination at the 4-position via electrophilic substitution. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures. Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Look for aromatic proton signals in δ 7.5–8.5 ppm and halogen-induced deshielding.
  • Mass Spectrometry (ESI-TOF) : Confirm molecular ion [M+H]⁺ at m/z 257.93 (C₈H₄BrClN₂).
  • FT-IR : Identify C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.
    Cross-validate with elemental analysis (C, H, N ±0.3%) to resolve ambiguities in halogen content .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :

  • Handling : Use nitrile gloves, safety goggles, and a fume hood. Avoid skin contact due to potential toxicity (similar to 5-Bromo-2,4-dichloroquinazoline in ).
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Label containers with hazard codes for acute toxicity (GHS06) and environmental risk (GHS09) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during cross-coupling reactions with this compound?

  • Methodological Answer : Discrepancies (e.g., low Suzuki-Miyaura coupling yields) may arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for bulky substrates.
  • Solvent Optimization : Use DMAc instead of THF to enhance solubility.
  • Additives : Add Cs₂CO₃ to deprotonate boronic acids.
    Monitor intermediates via LC-MS and compare with DFT-calculated transition states to identify bottlenecks .

Q. What computational methods are effective in predicting the regioselectivity of this compound derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potentials and Fukui indices. For example, the 4-chloro group may direct electrophiles to the 6-position due to electron-withdrawing effects. Validate with Hammett σ constants and correlate with experimental substitution patterns .

Q. How can researchers address discrepancies in crystallographic vs. spectroscopic data for this compound complexes?

  • Methodological Answer : Structural mismatches (e.g., bond lengths in XRD vs. NMR-derived NOEs) may indicate polymorphism or dynamic effects.

  • Variable-Temperature XRD : Capture conformational flexibility.
  • Solid-State NMR : Compare with solution-state data to detect lattice distortions.
    Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic outcomes .

Q. Methodological Notes

  • Data Triangulation : Combine multiple techniques (e.g., NMR, MS, XRD) to resolve ambiguities, as seen in ’s emphasis on methodological rigor.
  • Safety Protocols : Adapt guidelines from structurally related compounds ( ) while verifying toxicity via in silico tools like ProTox-II.
  • Contradiction Analysis : Apply iterative hypothesis testing ( ) to troubleshoot synthetic or analytical inconsistencies.

Propriétés

IUPAC Name

5-bromo-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVRQUJTALTMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588580
Record name 5-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2148-38-1
Record name 5-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.